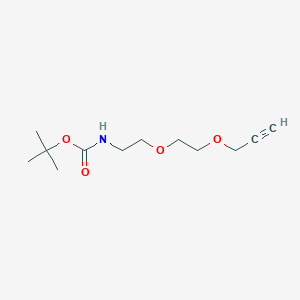
炔丙基-PEG2-NHBoc
描述
Propargyl-PEG2-NHBoc, also known as tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate, is a compound that features a propargyl group and a t-Boc protected amine group. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It is a versatile reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
科学研究应用
Propargyl-PEG2-NHBoc has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in the synthesis of ADCs for targeted drug delivery.
Industry: Applied in the production of specialized polymers and materials
作用机制
Target of Action
Propargyl-PEG2-NHBoc, also known as t-Boc-N-Amido-PEG2-Propargyl, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
Propargyl-PEG2-NHBoc acts as a linker molecule in the formation of ADCs and PROTACs . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, allows for the efficient attachment of the compound to other molecules .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system . In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This connection enables the selective degradation of target proteins, affecting various biochemical pathways depending on the specific targets .
Pharmacokinetics
The presence of the polyethylene glycol (peg) moiety in the compound is known to improve water solubility and biological compatibility , which could potentially enhance its bioavailability.
Result of Action
The primary result of Propargyl-PEG2-NHBoc’s action is the formation of ADCs or PROTACs . These complexes can selectively target and degrade specific proteins within cells . The degradation of these target proteins can lead to various molecular and cellular effects, depending on the specific protein targeted .
Action Environment
The action of Propargyl-PEG2-NHBoc can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the compound’s stability and reactivity can be influenced by pH levels, as the t-Boc protected amine group can be deprotected under mildly acidic conditions .
生化分析
Biochemical Properties
Propargyl-PEG2-NHBoc plays a significant role in biochemical reactions due to its unique reactivity . The propargyl part of its structure allows it to participate in various chemical reactions . It can interact with other molecules in a highly efficient manner .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG2-NHBoc involves its interaction with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions. This interaction allows it to be used in the synthesis of PROTACs .
准备方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG2-NHBoc is synthesized through a multi-step process. The synthesis typically begins with the preparation of a polyethylene glycol (PEG) derivative, which is then functionalized with a propargyl group. The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like copper sulfate for the click chemistry step .
Industrial Production Methods
In industrial settings, the production of Propargyl-PEG2-NHBoc follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The compound is typically stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Propargyl-PEG2-NHBoc undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Deprotection Reactions: The Boc-protected amine can be deprotected under mildly acidic conditions to yield the free amine
Common Reagents and Conditions
Copper Sulfate: Used as a catalyst in CuAAC reactions.
Trifluoroacetic Acid: Commonly used for the deprotection of the Boc group
Major Products Formed
Triazoles: Formed through CuAAC reactions.
Free Amines: Obtained after deprotection of the Boc group
相似化合物的比较
Similar Compounds
- Propargyl-PEG3-NHBoc
- Propargyl-PEG4-NHBoc
- Propargyl-PEG6-NHBoc
Uniqueness
Propargyl-PEG2-NHBoc stands out due to its optimal balance between hydrophilicity and reactivity. The PEG2 spacer provides sufficient flexibility and solubility, while the propargyl and Boc groups offer versatile functionalization options. This makes it particularly suitable for applications in both biological and chemical research .
属性
IUPAC Name |
tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOWEAGRWGHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



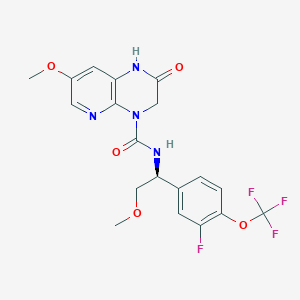
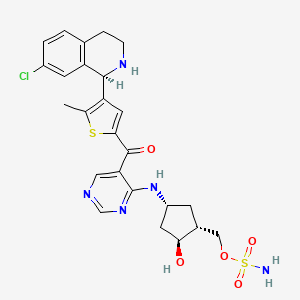

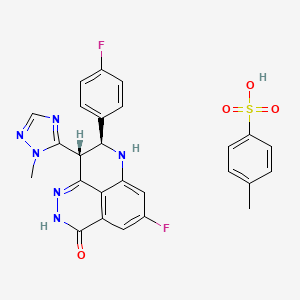
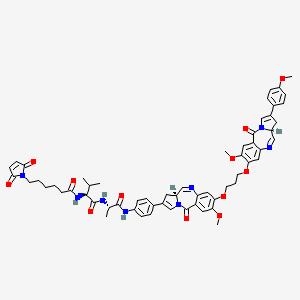
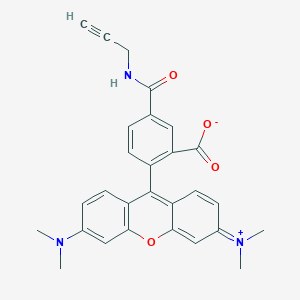
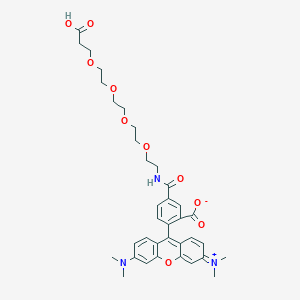
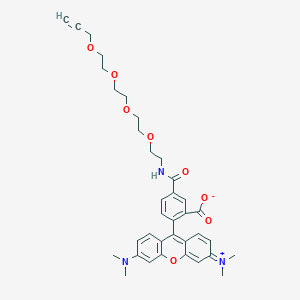
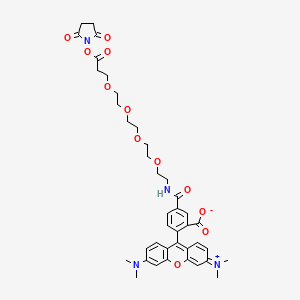
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)
